![molecular formula C11H6N4 B566471 Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole CAS No. 110748-81-7](/img/structure/B566471.png)
Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes both pyrrole and benzimidazole moieties. The unique arrangement of these rings imparts distinct chemical and physical properties, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, resulting in the formation of the fused tetracyclic heterocycle.
Industrial Production Methods
Industrial production of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of organic fluorophores for bioimaging applications.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from performing its function and thereby inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Shares the benzimidazole moiety but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
Uniqueness
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
CAS No. |
110748-81-7 |
|---|---|
Molecular Formula |
C11H6N4 |
Molecular Weight |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-9-14-8-4-3-7-10(13-6-12-7)11(8)15(9)5-1/h1-6H |
InChI Key |
RRNAQJPPQIBUNR-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NC=N4)C=C3 |
Synonyms |
Imidazo[4,5-g]pyrrolo[1,2-a]benzimidazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


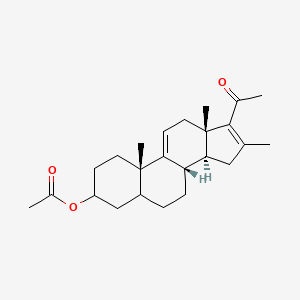
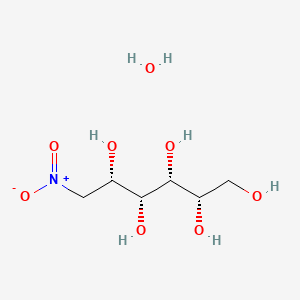
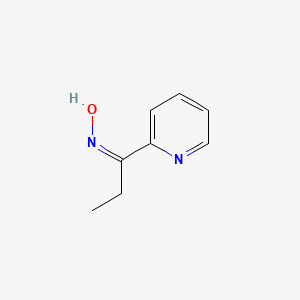
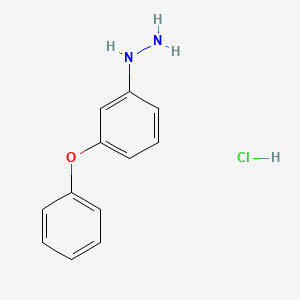
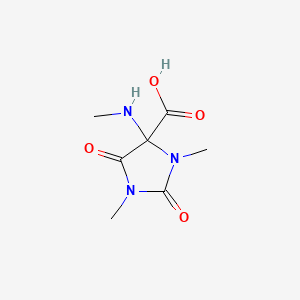
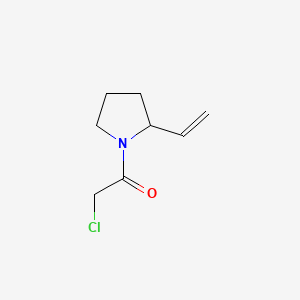
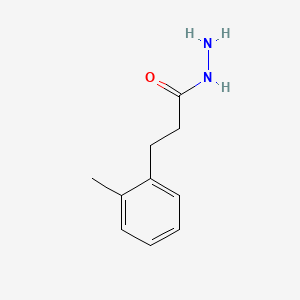
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
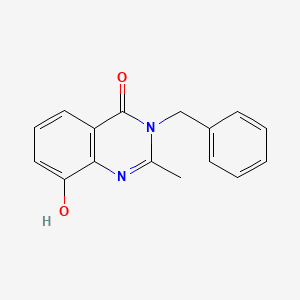
![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)
